molecular formula C19H13NO2S B2979071 Benzo[d]thiazol-2-ylmethyl 1-naphthoate CAS No. 327971-31-3

Benzo[d]thiazol-2-ylmethyl 1-naphthoate

Cat. No.: B2979071
CAS No.: 327971-31-3
M. Wt: 319.38
InChI Key: DJFUFUXVYFXOAN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 1-naphthoate is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of Benzo[d]thiazol-2-ylmethyl 1-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common method involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature, using catalysts such as 1-butylimidazole tetrafluoroborate ionic liquid . This method provides a high yield of the desired product under mild reaction conditions.

Chemical Reactions Analysis

Benzo[d]thiazol-2-ylmethyl 1-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzothiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Benzo[d]thiazol-2-ylmethyl 1-naphthoate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c21-19(15-9-5-7-13-6-1-2-8-14(13)15)22-12-18-20-16-10-3-4-11-17(16)23-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUFUXVYFXOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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